molecular formula C22H25BrN2O2 B12573552 4-bromo-N-[1-(2,3-dihydro-1H-inden-5-ylamino)-3-methyl-1-oxopentan-2-yl]benzamide CAS No. 356054-63-2

4-bromo-N-[1-(2,3-dihydro-1H-inden-5-ylamino)-3-methyl-1-oxopentan-2-yl]benzamide

Cat. No.: B12573552
CAS No.: 356054-63-2
M. Wt: 429.3 g/mol
InChI Key: RAKOHZISKCBGBK-UHFFFAOYSA-N
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Description

4-bromo-N-[1-(2,3-dihydro-1H-inden-5-ylamino)-3-methyl-1-oxopentan-2-yl]benzamide is a complex organic compound that features a brominated benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[1-(2,3-dihydro-1H-inden-5-ylamino)-3-methyl-1-oxopentan-2-yl]benzamide typically involves multiple steps. One common approach is the bromination of 2-methyl-1-indanone to produce 4-bromo-2-methyl-1-indanone . This intermediate is then subjected to further reactions to introduce the amine and benzamide functionalities.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination reactions followed by purification steps such as crystallization or extraction to obtain the pure product . The specific conditions, such as solvent choice and temperature, would be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[1-(2,3-dihydro-1H-inden-5-ylamino)-3-methyl-1-oxopentan-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce a new functional group in place of the bromine atom .

Scientific Research Applications

4-bromo-N-[1-(2,3-dihydro-1H-inden-5-ylamino)-3-methyl-1-oxopentan-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action for 4-bromo-N-[1-(2,3-dihydro-1H-inden-5-ylamino)-3-methyl-1-oxopentan-2-yl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-bromo-N-[1-(2,3-dihydro-1H-inden-5-ylamino)-3-methyl-1-oxopentan-2-yl]benzamide apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

356054-63-2

Molecular Formula

C22H25BrN2O2

Molecular Weight

429.3 g/mol

IUPAC Name

4-bromo-N-[1-(2,3-dihydro-1H-inden-5-ylamino)-3-methyl-1-oxopentan-2-yl]benzamide

InChI

InChI=1S/C22H25BrN2O2/c1-3-14(2)20(25-21(26)16-7-10-18(23)11-8-16)22(27)24-19-12-9-15-5-4-6-17(15)13-19/h7-14,20H,3-6H2,1-2H3,(H,24,27)(H,25,26)

InChI Key

RAKOHZISKCBGBK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC1=CC2=C(CCC2)C=C1)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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